

Adjusting BMS-986115 dosage for different cell lines

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Compound of Interest

Compound Name: BMS-986115

Cat. No.: B606283 Get Quote

Technical Support Center: BMS-986115

Welcome to the technical support center for **BMS-986115**, a potent and selective pan-Notch inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **BMS-986115**?

A1: **BMS-986115** is an orally bioavailable small molecule that functions as a pan-Notch inhibitor by targeting γ-secretase. The binding of **BMS-986115** to the γ-secretase complex blocks the proteolytic cleavage of the Notch receptor. This inhibition prevents the release of the Notch intracellular domain (NICD), which is necessary for its translocation to the nucleus and subsequent activation of Notch target genes. The ultimate effect is the induction of apoptosis in tumor cells where the Notch signaling pathway is overactive.

Q2: What are the known IC50 values for BMS-986115?

A2: In biochemical assays, **BMS-986115** has demonstrated potent inhibition of Notch1 and Notch3 with IC50 values of 7.8 nM and 8.5 nM, respectively[1]. While a comprehensive panel of IC50 values for various cancer cell lines is not publicly available, nonclinical studies have shown its anti-tumor activity in xenograft models of human T-cell acute lymphoblastic leukemia



(T-ALL), breast cancer, non-small cell lung cancer (NSCLC), and pancreatic carcinoma, suggesting sensitivity in these cancer types[2].

Q3: Which cell lines are likely to be sensitive to BMS-986115?

A3: Based on preclinical xenograft models, cell lines derived from the following cancer types are expected to be sensitive to **BMS-986115**. However, the exact sensitivity should be determined experimentally for each specific cell line.

Expected Sensitivity of Cancer Cell Lines to BMS-986115

Cancer Type	Expected Sensitivity	Notes
T-Cell Acute Lymphoblastic Leukemia (T-ALL)	High	Especially in cell lines with activating NOTCH1 mutations.
Breast Cancer	Moderate to High	Sensitivity may vary depending on the subtype and Notch pathway activation status.
Non-Small Cell Lung Cancer (NSCLC)	Moderate	Further characterization of sensitive subtypes is needed.
Pancreatic Carcinoma	Moderate	Preclinical data suggests potential efficacy.

Experimental Protocols Determining Optimal Dosage of BMS-986115 in a Novel Cell Line

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of **BMS-986115** for a given cancer cell line.

1. Materials:

• BMS-986115 (stock solution typically in DMSO)

Troubleshooting & Optimization





- · Selected cancer cell line
- Complete cell culture medium
- · 96-well plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Multichannel pipette
- Plate reader
- 2. Procedure:
- · Cell Seeding:
 - Harvest and count cells, then resuspend in complete medium to the desired density.
 - Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- · Drug Preparation and Treatment:
 - \circ Prepare a serial dilution of **BMS-986115** in complete medium. A common starting range is from 1 nM to 10 μ M.
 - Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
 - Remove the old medium from the cells and add the medium containing the different concentrations of **BMS-986115**.
- Incubation:
 - Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48, 72, or 96 hours).
- Cell Viability Assay:



- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- · Data Acquisition:
 - Measure the absorbance or luminescence using a plate reader.
- 3. Data Analysis:
- Normalize the data to the vehicle control to determine the percentage of cell viability.
- Plot the percentage of viability against the log of the BMS-986115 concentration.
- Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Western Blot Analysis of Notch Pathway Inhibition

This protocol can be used to confirm the on-target effect of **BMS-986115** by assessing the levels of the cleaved Notch1 intracellular domain (NICD).

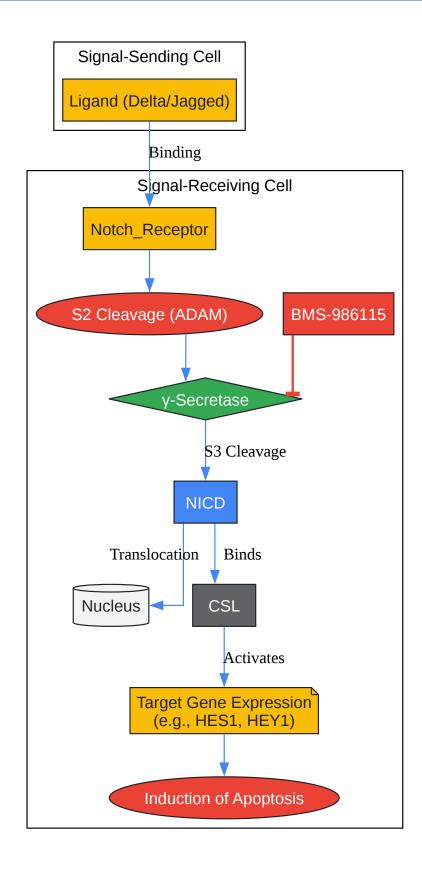
- 1. Materials:
- BMS-986115
- Treated and untreated cell lysates
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against cleaved Notch1 (Val1744)
- Loading control primary antibody (e.g., β-actin, GAPDH)



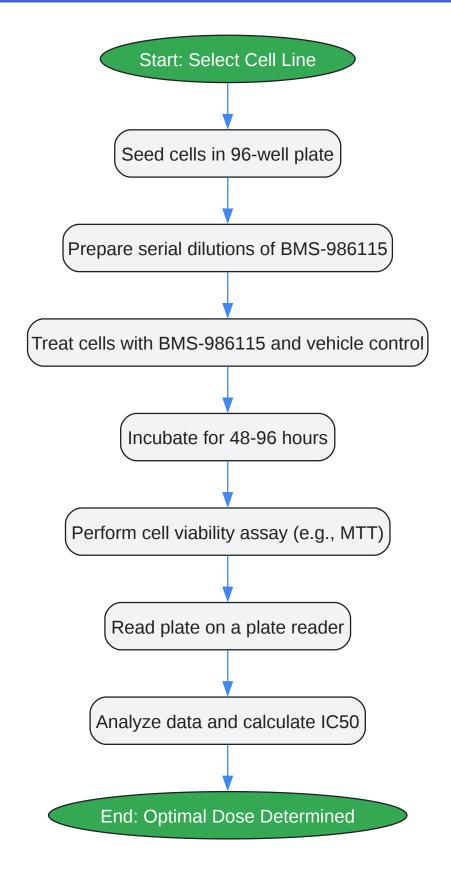
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system
- 2. Procedure:
- Cell Lysis and Protein Quantification:
 - Treat cells with **BMS-986115** at the desired concentration and time point.
 - Lyse the cells and quantify the protein concentration.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein per lane on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature.
 - Incubate with the primary antibody against cleaved Notch1 overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and apply the chemiluminescent substrate.
- Signal Detection:
 - Capture the chemiluminescent signal using an imaging system. A decrease in the band corresponding to cleaved Notch1 in the BMS-986115-treated samples indicates target engagement.

Visualized Signaling Pathway and Workflows

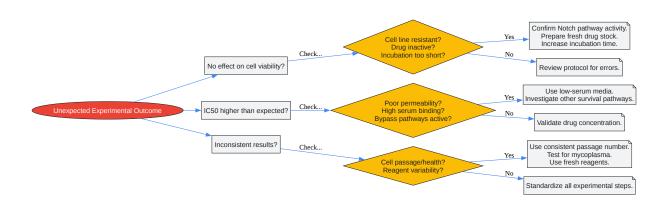












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